2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Description
The compound 2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide features a thieno[3,2-d]pyrimidinone core substituted with a 3-methoxybenzyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The acetamide terminates in a 4-methylphenyl (p-tolyl) group, contributing to its hydrophobic character. This scaffold is common in kinase inhibitors and enzyme-targeting agents due to its planar aromatic system and hydrogen-bonding capabilities .
Properties
IUPAC Name |
2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-15-6-8-17(9-7-15)24-20(27)14-31-23-25-19-10-11-30-21(19)22(28)26(23)13-16-4-3-5-18(12-16)29-2/h3-12H,13-14H2,1-2H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYZUJVTBREQEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a member of the thieno[3,2-d]pyrimidine class, which has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 467.6 g/mol
- Key Functional Groups : Methoxybenzyl, acetamide, sulfanyl moieties.
Antimicrobial Activity
Studies indicate that derivatives of thieno[3,2-d]pyrimidine exhibit moderate to good antibacterial activity against both gram-positive and gram-negative bacteria. The specific compound has shown promising results in inhibiting bacterial growth, suggesting its potential as an antimicrobial agent.
Antitumor Activity
The compound has demonstrated significant anticancer activity in various human cancer cell lines, notably:
- Breast Adenocarcinoma
- Cervical Carcinoma
Research shows that compounds with similar thieno[3,2-d]pyrimidine structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes or pathways involved in cell proliferation.
The biological effects of this compound may be attributed to its ability to interact with molecular targets such as:
- Enzymes involved in cell division
- Receptors that regulate apoptosis
These interactions potentially lead to the inhibition of tumor growth and microbial resistance.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-{[3-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide | Thieno[3,2-d]pyrimidine core with chloro substitution | Antitumor and antimicrobial |
| 2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide | Similar thieno core with methoxy substitution | Antimicrobial |
| 2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(methylphenyl)acetamide | Thieno core with methyl substitution | Antitumor activity |
Case Studies
-
Cytotoxicity Assessment : A study compared the cytotoxic effects of this compound against various cancer cell lines. Results indicated that it was significantly more effective than traditional chemotherapeutics like Sorafenib in targeting cervical cancer cells.
- Selectivity Index (SI) : The SI was calculated to evaluate the selectivity of the compound for cancer cells over normal cells. Higher SI values indicate better selectivity and reduced toxicity to normal tissues.
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes compared to control groups. These findings support its potential for therapeutic use in oncology.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thienopyrimidinone Core
Benzyl vs. 3-Methoxybenzyl Substitution
- Analog: 2-((3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide (CAS 451468-35-2) Structural Differences:
- Core: Same thieno[3,2-d]pyrimidinone.
- Position 3 : Benzyl vs. 3-methoxybenzyl in the target compound.
- Acetamide Substituent : 3-Methoxyphenyl vs. 4-methylphenyl.
- Key Data :
- Molecular weight: 437.53 g/mol (C₂₂H₁₉N₃O₃S₂).
- Predicted pKa: 12.77 (basic due to pyrimidine nitrogen).
- Implications :
- The 4-methylphenyl group may favor π-π stacking interactions over the 3-methoxyphenyl’s hydrogen-bonding capacity.
Hexahydrobenzothieno[2,3-d]pyrimidine Derivatives
- Analog: 2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide Structural Differences:
- Core: Hexahydrobenzothieno[2,3-d]pyrimidine (saturated rings) vs. dihydrothieno[3,2-d]pyrimidine (aromatic).
- Position 3 : 4-Ethoxyphenyl vs. 3-methoxybenzyl.
- Implications :
- Ethoxy groups may confer metabolic stability compared to methoxy.
Acetamide and Sulfonamide Variants
Sulfonamide vs. Acetamide Linkers
- Analogs: 4-{[3-Amino-6-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]amino}-N-substituted benzenesulfonamides (5a–c) Structural Differences:
- Linker : Sulfonamide vs. sulfanyl acetamide.
- Substituents : 4-Chlorophenyl at position 6 and sulfonamide-linked groups (e.g., carbamimidoyl, dimethoxypyrimidinyl).
- Implications :
- Sulfonamides are more acidic (pKa ~10) than acetamides, altering solubility and binding interactions.
- The 4-chlorophenyl group may enhance steric effects compared to the target’s 3-methoxybenzyl.
Tetrahydropyrimidinyl-Thioacetamides
- Analogs : S)-N-(1-((4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)thio)-1-(4-hydroxyphenyl)ethyl)-N-(4-sulfamoylphenyl)acetamide (B13)
- Structural Differences :
- Core: Tetrahydropyrimidinone vs. thienopyrimidinone.
- Substituents : 4-Hydroxyphenyl and sulfamoyl groups.
- Implications :
- The tetrahydropyrimidinone core reduces aromaticity, possibly diminishing intercalation properties.
- Sulfamoyl groups enhance hydrogen-bonding capacity compared to methylphenyl.
Aryl Group Modifications
- Analogs: 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) and 2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13b) Key Data:
| Compound | Substituent | Melting Point (°C) |
|---|---|---|
| 13a | 4-Methylphenyl | 288 |
| 13b | 4-Methoxyphenyl | 274 |
- Implications :
- Electron-donating groups (e.g., methoxy) lower melting points, suggesting reduced crystallinity and improved solubility.
- Methyl groups enhance hydrophobicity, favoring lipid bilayer penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
